DL-Asarinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Sesamin exhibits strong antioxidant activity. Studies have shown it can scavenge free radicals, which are unstable molecules that damage cells and contribute to various diseases [1]. This antioxidant property suggests Sesamin might play a role in preventing oxidative stress-related conditions like cardiovascular disease, neurodegenerative diseases, and certain cancers [1].

Source

[1] Polyester-releasing sesamin by electrospinning technique for the application of bone tissue engineering - PubMed ()

Anti-inflammatory Effects

Sesamin's anti-inflammatory properties are another area of research. Studies suggest it can modulate inflammatory pathways, potentially reducing inflammation and associated diseases like arthritis, inflammatory bowel disease, and asthma [2].

Source

Needs further research to confirm specific applications.

Bone Health

Sesamin shows promise in promoting bone health. Research indicates it can stimulate the activity of osteoblasts, cells responsible for bone formation [1]. Additionally, studies using Sesamin-loaded scaffolds suggest its potential application in bone tissue engineering [1].

Source

[1] Polyester-releasing sesamin by electrospinning technique for the application of bone tissue engineering - PubMed ()

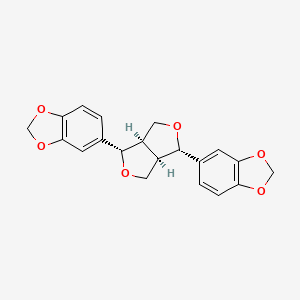

Sesamin is a lignan, a type of phytonutrient predominantly found in sesame oil (from Sesamum indicum). It is characterized by its unique chemical structure, which includes a furofuran backbone and two methylenedioxyphenyl groups. The molecular formula of sesamin is CHO, and it is known for its various health benefits, including antioxidant properties and potential therapeutic effects against several diseases. Sesamin is present in sesame oil at concentrations of approximately 0.14% by mass, alongside another lignan, sesamolin .

- Antioxidant Activity: Sesamin's structure allows it to scavenge free radicals, protecting cells from oxidative damage [].

- Anti-inflammatory Effects: Sesamin may modulate inflammatory pathways, potentially reducing chronic inflammation.

- Liver Protection: Studies suggest sesamin may improve liver function and reduce damage caused by toxins or alcohol.

Sesamin undergoes various chemical transformations, particularly during its metabolism. When metabolized in the liver, sesamin is converted into several metabolites, including enterolactone, which possesses antioxidant properties. Notably, studies have shown that sesamin can decompose under supercritical water conditions, leading to the formation of catechol derivatives that exhibit strong radical scavenging activities. This decomposition highlights sesamin's potential as a precursor for developing antioxidants through one-step reactions .

Sesamin exhibits a range of biological activities:

- Antioxidant Effects: Although sesamin itself does not demonstrate significant antioxidant activity in vitro, its metabolites do show strong antioxidant properties after metabolism in the liver .

- Neuroprotective Effects: Research indicates that sesamin may protect neuronal cells from oxidative stress and improve cognitive functions by increasing the production of ketone bodies when glucose levels are low in the brain .

- Modulation of Ionic Currents: Sesamin has been shown to influence voltage-gated sodium and potassium currents in electrically excitable cells, suggesting potential implications for cardiac and neurological health .

Various methods have been developed for the synthesis of sesamin:

- Natural Extraction: The primary method involves extracting sesamin from sesame oil or the bark of Fagara plants.

- Chemical Synthesis: Asymmetric synthesis techniques have been explored, including l-proline-catalyzed crossed-aldol reactions to create chiral centers essential for sesamin's structure .

- Supercritical Fluid Techniques: Recent studies have investigated using supercritical water to decompose sesamin into useful metabolites while retaining its bioactivity .

Sesamin has several applications:

- Nutritional Supplement: It is utilized as a dietary fat-reduction supplement due to its ability to modulate lipid metabolism.

- Pharmaceuticals: Sesamin shows promise as an antineoplastic agent and neuroprotective agent, indicating potential therapeutic roles in cancer and neurodegenerative diseases .

- Food Industry: Its antioxidant properties make it valuable in food preservation and enhancing nutritional profiles.

Studies on sesamin's interactions reveal its complex role in biological systems:

- Synergistic Effects with Other Compounds: Sesamin may enhance the effects of other dietary components, such as vitamins and minerals, through synergistic mechanisms.

- Impact on Drug Metabolism: Sesamin can influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Sesamin shares structural and functional similarities with other lignans found in sesame oil. Here are some notable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Sesamolin | Contains a furofuran structure similar to sesamin | Exhibits distinct antioxidant properties |

| Sesamol | A phenolic compound with a simpler structure | Known for its anti-inflammatory and neuroprotective effects |

| Enterolactone | Major metabolite of sesamin | Associated with various health benefits including cardiovascular health |

Sesamin's uniqueness lies in its specific metabolic pathways and biological activities that differentiate it from other lignans. While all these compounds contribute to the health benefits associated with sesame oil, sesamin's distinct metabolic products and their effects on human health make it particularly noteworthy.

The biosynthesis of sesamin begins with the phenylpropanoid pathway, which originates from the essential amino acid phenylalanine [1]. This pathway represents one of the most important secondary metabolic routes in plants, leading to the formation of lignans, including sesamin. The initial step involves the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase, followed by a series of hydroxylation and methylation reactions that ultimately produce E-coniferyl alcohol [2] [3].

E-coniferyl alcohol serves as the primary precursor for all lignan biosynthesis, including sesamin formation [2] [4]. This monolignol undergoes stereoselective dimerization through the action of dirigent proteins in the presence of oxidative enzymes such as laccases or peroxidases [4] [5]. The resulting product, (+)-pinoresinol, represents the first committed intermediate in the sesamin biosynthetic pathway [2] [6].

The conversion of (+)-pinoresinol to sesamin involves two sequential methylenedioxy bridge formations. The first bridge formation converts (+)-pinoresinol to (+)-piperitol, while the second transforms (+)-piperitol into (+)-sesamin [2] [6]. This pathway has been extensively characterized through radioisotope tracer experiments and enzymatic studies, confirming that (+)-pinoresinol and (+)-piperitol are the direct precursors of sesamin [2].

Enzymatic Reactions in Sesamin Formation

The enzymatic machinery responsible for sesamin biosynthesis involves multiple specialized enzymes working in concert. The initial dimerization of E-coniferyl alcohol is catalyzed by dirigent proteins, which exhibit remarkable stereoselective control over the coupling reaction [4] [5]. Kinetic studies have revealed that dirigent proteins bind coniferyl alcohol with a dissociation constant (Kd) of 370 ± 65 μM, but show much higher affinity for the radical intermediate with an apparent Km of approximately 10 nM [4].

The dirigent protein-mediated coupling reaction requires the presence of oxidative enzymes to generate the coniferyl alcohol radical intermediate [4] [7]. This radical-radical coupling occurs through a mechanism where two coniferyl alcohol radicals bind to a single active site on the dirigent protein, enabling stereoselective 8-8' coupling with concomitant intramolecular cyclization to form (+)-pinoresinol [7].

Following pinoresinol formation, the pathway proceeds through cytochrome P450-dependent methylenedioxy bridge formations. These reactions represent unique oxidative transformations that involve the formation of cyclic ether bridges between adjacent aromatic rings [2] [8]. The methylenedioxy bridge formation is mechanistically distinct from typical cytochrome P450 reactions, involving intramolecular cyclization following hydroxylation [8].

Role of Cytochrome P450 in Methylenedioxy Bridge Formation

Cytochrome P450 enzymes play a central role in sesamin biosynthesis through their ability to catalyze methylenedioxy bridge formations [2] [8]. These enzymes belong to specialized subfamilies that have evolved to perform this unique oxidative transformation. The methylenedioxy bridge formation involves the oxidation of methylenedioxy precursors with concurrent cyclization to form the characteristic furofuran ring structure of sesamin [2].

The mechanism of methylenedioxy bridge formation by cytochrome P450 enzymes involves several key steps. Initial hydroxylation of the aromatic ring creates a reactive intermediate that undergoes intramolecular nucleophilic attack to form the methylenedioxy bridge [8]. This process requires molecular oxygen and NADPH as cofactors, with the reaction proceeding through a heme-mediated oxidation mechanism [2].

The structural requirements for methylenedioxy bridge formation are highly specific, requiring precise substrate positioning within the enzyme active site [8]. The cytochrome P450 enzymes involved in sesamin biosynthesis have evolved active site architectures that accommodate the bulky lignan substrates while maintaining the stereospecificity required for proper bridge formation [9] [10].

CYP81Q1 and CYP92B14 Enzymes in Biosynthesis

CYP81Q1 represents the key enzyme in sesamin biosynthesis, exhibiting dual catalytic activity for both methylenedioxy bridge formations required to convert (+)-pinoresinol to sesamin [2] [11]. This enzyme catalyzes the sequential conversion of (+)-pinoresinol to (+)-piperitol and then (+)-piperitol to (+)-sesamin through two distinct methylenedioxy bridge formations [2] [12].

Functional characterization of CYP81Q1 has revealed its unique ability to perform both reactions with the same enzyme [2] [11]. The enzyme shows temporal expression patterns that correlate with sesamin accumulation during seed development, with peak expression occurring around 35 days after pollination [2]. CYP81Q1 requires cytochrome P450 reductase (CPR1) for optimal activity, as the reductase provides the necessary electrons for the oxidative reactions [11].

CYP92B14 represents a second cytochrome P450 enzyme involved in sesamin metabolism, catalyzing the oxidation of (+)-sesamin to produce (+)-sesamolin and (+)-sesaminol [13] [9]. This enzyme exhibits remarkable catalytic plasticity, employing multiple reaction mechanisms including oxidative rearrangement of α-oxy-substituted aryl groups [13] [14]. The discovery of CYP92B14 revealed the final steps in sesame lignan biosynthesis and highlighted the metabolic diversity generated by cytochrome P450 enzymes [13].

CYP92B14 shows distinct activity patterns depending on the species. In Sesamum indicum, SiCYP92B14 produces both (+)-sesamolin and (+)-sesaminol from (+)-sesamin, while in Sesamum radiatum, SrCYP92B14 predominantly produces (+)-sesaminol [9] [10]. This functional divergence contributes to the species-specific lignan profiles observed in different Sesamum species [9].

Genetic Regulation of Sesamin Production

The genetic regulation of sesamin biosynthesis involves complex transcriptional control mechanisms that coordinate the expression of multiple biosynthetic genes. The CYP81Q1 gene shows developmental stage-specific expression patterns, with transcription levels closely correlating with sesamin accumulation during seed development [2] [15]. Peak expression occurs during the middle stages of seed development, coinciding with maximum sesamin synthesis [2].

Comparative analysis of sesame cultivars has revealed significant genetic variation in CYP81Q1 expression levels. High-sesamin cultivars such as 'Gomazou' show considerably higher CYP81Q1 expression compared to low-sesamin varieties like 'Kin-goma' [15]. This correlation between gene expression and sesamin content suggests that transcriptional regulation is a primary determinant of sesamin accumulation [15].

The genetic basis of sesamin deficiency in some sesame lines has been linked to mutations in the CYP92B14 gene. Specifically, a deletion of four C-terminal amino acids (Del4C) in CYP92B14 is associated with reduced sesamolin production [13]. This genetic variation demonstrates the importance of enzyme structure in maintaining catalytic activity and product specificity [13].

Environmental factors also influence the genetic regulation of sesamin biosynthesis. Gene expression studies have shown that environmental stress conditions can modulate the transcription of biosynthetic genes, leading to altered sesamin accumulation patterns [16] [17]. These regulatory responses allow plants to adjust their secondary metabolite production in response to environmental challenges [16].

Variations in Biosynthetic Pathways Across Plant Species

Significant variations in sesamin biosynthesis exist across different plant species, reflecting the evolutionary diversification of lignan metabolic pathways. Within the Sesamum genus, different species exhibit distinct lignan profiles due to variations in their biosynthetic enzymes [9] [10]. Sesamum indicum accumulates primarily sesamin, sesamolin, and sesaminol glucosides, while Sesamum radiatum produces sesamin along with unique sesaminol derivatives such as sesangolin and 7-episesantalin [9].

The functional differences between species-specific cytochrome P450 enzymes contribute to these pathway variations. SrCYP92B14 from Sesamum radiatum shows predominantly sesaminol-producing activity, while SiCYP92B14 from Sesamum indicum produces both sesamolin and sesaminol from sesamin [9] [10]. These enzymatic differences result from amino acid sequence variations in critical active site regions [9].

Some Sesamum species, such as Sesamum alatum, lack the ability to produce sesamin entirely [2]. This species contains a homologous enzyme (CYP81Q3) that shows no catalytic activity toward pinoresinol, consistent with the absence of sesamin in this species [2]. The inactive enzyme represents an example of pseudogenization in the lignan biosynthetic pathway [2].

Heterologous production studies have demonstrated the transferability of sesamin biosynthetic capability to other plant species. Transgenic Forsythia plants expressing the sesame CYP81Q1 gene successfully produce sesamin and piperitol, indicating that the basic cellular machinery for supporting sesamin biosynthesis is conserved across plant species [18] [19]. These transgenic plants represent promising alternative sources for sesamin production [18].

Environmental Factors Affecting Biosynthesis

Environmental conditions significantly influence sesamin biosynthesis and accumulation in plants. Temperature represents one of the most critical factors, with optimal sesamin production occurring at temperatures between 28-33°C [16] [17]. Higher temperatures enhance enzyme activity and metabolic flux through the biosynthetic pathway, leading to increased sesamin accumulation [16].

Photoperiod also plays a crucial role in regulating sesamin biosynthesis. Studies have shown that continuous light exposure can increase sesamin content in sesame leaves by up to 30-fold compared to plants grown under conventional photoperiods [17]. This dramatic increase suggests that light-dependent regulatory mechanisms control the expression of biosynthetic genes and enzyme activities [17].

Water availability and stress conditions affect sesamin production through their impact on overall plant metabolism. While sesame plants are relatively drought-tolerant, water stress can alter the allocation of resources toward secondary metabolite production [20]. The relationship between water stress and sesamin accumulation appears to be complex, with moderate stress potentially enhancing lignan production as a protective mechanism [20].

Soil temperature and nutrient availability also influence sesamin biosynthesis. Studies examining the effects of soil temperature on sesamin and sesamolin concentrations have revealed that warmer soil conditions generally favor higher lignan accumulation [16]. The interaction between air temperature and soil temperature creates optimal conditions for maximizing sesamin production [16].

Developmental Regulation in Sesame Plants

The developmental regulation of sesamin biosynthesis in sesame plants follows a highly coordinated temporal pattern that aligns with seed maturation processes. Sesamin accumulation begins during the early stages of seed development but reaches maximum levels around 35 days after pollination [2] [21]. This timing coincides with the peak expression of CYP81Q1 and other biosynthetic genes [2].

During seed development, the accumulation patterns of different lignans show distinct temporal profiles. Sesamin and sesamolin reach their maximum concentrations at 35 days after pollination, with sesamin accumulating to approximately 17.1 μg per seed and sesamolin to 6.1 μg per seed [21]. These compounds remain relatively stable throughout the remainder of seed development [21].

The developmental regulation extends beyond simple accumulation patterns to include the coordinated expression of multiple biosynthetic pathways. Oil biosynthesis, protein accumulation, and lignan formation all show synchronized developmental timing, suggesting integrated regulatory mechanisms [22]. The coordination ensures that sesamin accumulation occurs alongside other essential seed constituents [22].

Germination triggers a dramatic shift in sesamin metabolism, with rapid decreases in sesamin levels accompanied by increases in other lignan metabolites such as sesaminol and pinoresinol [2]. This metabolic reorganization reflects the activation of catabolic pathways and the absence of CYP81Q1 gene expression in germinating seeds [2]. The developmental transition from sesamin accumulation to mobilization represents a critical aspect of seed physiology and plant reproduction [2].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

S7946O4P76

MeSH Pharmacological Classification

Other CAS

607-80-7

Wikipedia

Dates

Sesamin and sesamolin rescues Caenorhabditis elegans from Pseudomonas aeruginosa infection through the attenuation of quorum sensing regulated virulence factors

V T Anju, Siddhardha Busi, Sampathkumar Ranganathan, Dinakara Rao Ampasala, Sandeep Kumar, Kitlangki Suchiang, Ranjith Kumavath, Madhu DyavaiahPMID: 33932548 DOI: 10.1016/j.micpath.2021.104912

Abstract

Pseudomonas aeruginosa is an opportunistic pathogen emerging as a public health threat owing to their multidrug resistance profiles. The quorum sensing systems of P. aeruginosa play a pivotal role in the regulation of virulence and act as the target for the development of alternative therapeutics. The study discussed about anti-quorum sensing and antibiofilm properties of lignans (sesamin and sesamolin) found in Sesamum indicum (L.) against P. aeruginosa. The effect of lignans, sesamin and sesamolin on LasR/RhlR mediated virulence factor production, biofilm formation and bacterial motility were studied. To elucidate the mechanism of action of lignans on QS pathways, QS gene expression and in depth in silico analysis were performed. Both the lignans exerted anti-quorum sensing activity at 75 μg/ml without affecting the growth of bacteria. SA and SO exhibited decreased production of virulence factors such as pyocyanin, proteases, elastase and chitinase. The important biofilm constituents of P. aeruginosa including alginate, exopolysaccharides and rhamnolipids were strongly affected by the lignans. Likewise, plausible mechanism of action of lignans were determined through the down regulation of QS regulated gene expression, molecular docking and molecular simulation studies. The in vitro analysis was supported by C. elegans infection model. SA and SO rescued pre-infected worms within 8 days of post infection and reduced the colonization of bacteria inside the intestine due to the anti-infective properties of lignans. The lignans exhibited profound action on Las pathway rather than Rhl which was elucidated through in vitro and in silico assays. In silico pharmacokinetic analysis portrayed the opportunities to employ ligands as potential therapeutics for human use. The deep insights into the anti-QS, anti-biofilm and mechanism of action of lignans can contribute to the development of novel anti-infectives against pseuodmonal infections.Ptehoosines A and B: Two new sesamin-type sesquilignans with antiangiogenic activity from Pterocephalus hookeri (C.B. Clarke) Höeck

Zhao-Yue Dong, Lin Wei, Hui-Qiang Lu, Qing-Hong Zeng, Fan-Cheng Meng, Guo-Wei Wang, Xiao-Zhong Lan, Zhi-Hua Liao, Min ChenPMID: 33757847 DOI: 10.1016/j.fitote.2021.104886

Abstract

Two undescribed sesamin-type sesquilignans ptehoosines A (1) and B (2), together with 4 known lignans (3-6), were isolated from Pterocephalus hookeri (C.B. Clarke) Höeck which was widely used as traditional Tibetan medicine for treatment of rheumatoid arthritis. Their structures were determined by HR-ESI-MS, NMR analysis and CD experiment. The in vitro antiangiogenic effect of all isolated compounds against human umbilical vein endothelial cells (HUVECs) were evaluated by CCK-8 assay. Among them, compound 1 exhibited significant proliferative inhibition on HUVECs with ICvalue of 32.82 ± 0.99 μM. Further in vitro study indicated 1 could arrest cell cycle at G0/G1 phase and reduce the migration of HUVECs. In vivo experiment exhibited 1 could inhibit tail vessels plexus in zebrafish. The above finding suggested that 1 was a promising lead compound against RA by inhibiting of angiogenesis.

Promotive effects of sesamin on proliferation and adhesion of intestinal probiotics and its mechanism of action

Mengxi Wang, Pan Liu, Lingyan Kong, Na Xu, Hong LeiPMID: 33561518 DOI: 10.1016/j.fct.2021.112049

Abstract

The effect of sesamin on intestinal flora was studied by in vitro animal fecal anaerobic fermentation system, and were analyzed by 16S rDNA sequencing. Results showed that sesamin modulated the composition of intestinal microorganisms and reshaped gut microbiome. The abundance of probiotics Lactobacillaceae and Bifidobacteriaceae increased, while the abundance of Enterobacteriaceae decreased. The properties of probiotics (Bifidobacterium bifidum and Lactophilus acidophilus) adhesion to epithelial colon cells (NCM460) were assessed by gram staining and plate counting methods. Results showed that sesamin increased the adhesive index of probiotics. Analysis of RT-qPCR, Western blot and immunofluorescence staining indicated that sesamin up-regulated the expression of the adhesive protein (β-cadherin and E-cadherin) of NCM460 cells. In conclusion, sesamin could promote the proliferation and adhesion of intestinal probiotics leading to modulating gut microbiota, which provided basis for sesamin as a food-borne functional factor for improving intestinal health.Sesamin protects against DSS-induced colitis in mice by inhibiting NF-κB and MAPK signaling pathways

Shuang Chen, Chun-Lei Zhang, Hai-Qing Shen, Xiao-Fei Zhou, Jing-He Li, Jia-Lin Yu, Qiang An, Ben-Dong Fu, Peng-Fei YiPMID: 33496702 DOI: 10.1039/d0fo00950d

Abstract

To investigate the protective effects and mechanisms of sesamin (SES) on dextran sulfate sodium (DSS)-induced experimental colitis in mice.SES (50, 100, and 200 mg kg-1) were orally administered to C57BL/6 male mice after DSS instillation. The anti-inflammatory effect of SES on colonic damage was assessed by clinical, macroscopic, microscopic, and inflammatory signaling pathways.

It could be found that bodyweight and colon length of mice treated with DSS was significantly decreased while that were increased by SES treatment. SES treatment reduced the DAI values and improved the histopathology of the colon in the DSS-treated mice. SES also reduced TNF-α, IL-1β and IL-6 production caused by DSS. We also measured the expression of the phosphorylation of p65, IκB, p38, ERK and JNK protein and found that SES can alleviate colon damage via the NF-κB and MAPK signaling pathways. The findings of this study suggested that SES had anti-inflammatory effects on intestinal inflammation and can be used as a new therapeutic candidate for inflammatory bowel disease.

Sesamin alleviates diabetes-associated behavioral deficits in rats: The role of inflammatory and neurotrophic factors

Shahab Ghaderi, Masome Rashno, Ali Nesari, Seyed Esmaeil Khoshnam, Alireza Sarkaki, Layasadat Khorsandi, Yaghoob Farbood, Khodabakhsh RashidiPMID: 33440305 DOI: 10.1016/j.intimp.2020.107356

Abstract

Neuroinflammation and loss of neurotrophic support have key roles in the pathophysiology of diabetes-associated behavioral deficits (DABD). Sesamin (Ses), a major lignan of sesame seed and its oil, shows anti-hyperglycemic, anti-oxidative, and neuroprotective effects. The present study was designed to assess the potential protective effects of Ses against DABD and investigate the roles of inflammatory markers and neurotrophic factors in streptozotocin (STZ)-induced diabetic rats. After confirmation of diabetes, Ses (30 mg/kg/day; P.O.) or insulin (6 IU/rat/day; S.C.) was administered to rats for eight consecutive weeks. During the eighth-week period of the study, behavioral functions of the animals were evaluated by employing standard behavioral paradigms. Moreover, inflammation status, neurotrophic factors, and histological changes were assessed in the cerebral cortex and hippocampal regions of the rats. The results of behavioral tests showed that STZ-induced diabetes increased anxiety-/depression-like behaviors, decreased locomotor/exploratory activities, and impaired passive avoidance learning and memory. These DABD were accompanied by neuroinflammation, lack of neurotrophic support, and neuronal loss in both cerebral cortex and hippocampus of the rats. Intriguingly, chronic treatment with Ses improved all the above-mentioned diabetes-related behavioral, biochemical, and histological deficits, and in some cases, it was even more effective than insulin therapy. In conclusion, the results suggest that Ses was capable of improving DABD, which might be ascribed, at least partly, to the reduction of blood glucose level, inhibition of neuroinflammation, and potentiation of neurotrophic factors.Sesamin attenuates carrageenan-induced lung inflammation through upregulation of A20 and TAX1BP1 in rats

He Ye, Liyan Sun, Jun Li, Yayun Wang, Junzhe Bai, Liang Wu, Qi Han, Zhiping Yang, Li LiPMID: 33182047 DOI: 10.1016/j.intimp.2020.107009

Abstract

Sesamin is a major component in lignans of sesame seeds, has been described to possess a lot of biological activity. The main objective of our study was to investigate the inhibitory effect and novel molecular mechanisms of sesamin on carrageenan-induced lung inflammation in rats. Here we showed that sesamin can obviously reduce polymorphonuclear neutrophils infiltration and exudate volume. Further studies exhibited sesamin can inhibit cytokines release, polymorphonuclear neutrophils markers production and the degree of lung tissues injury. Western blot analysis revealed that sesamin can inhibit the TRAF6 expression and NF-κB pathway activation in lung tissue. We found that sesamin can increase the expression of A20 and TAX1BP1 in lung tissues, and the interaction between the two molecules. In conclusion, all these results demonstrated that sesamin can attenuate carrageenan-induced lung inflammation, the mechanisms that may be related to upregulation of the novel target A20 and TAX1BP1 which can negative regulation for NF-κB pathway. Importantly, this is the first evidence showing that TAX1BP1 can be as a novel regulatory target to attenuate the lung inflammation.Simultaneous determination of asarinin, β-eudesmol, and wogonin in rats using ultraperformance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies following administration of standards and Gumiganghwal-tang

Seung-Hyun Jeong, Ji-Hun Jang, Hea-Young Cho, Yong-Bok LeePMID: 33169364 DOI: 10.1002/bmc.5021

Abstract

Asarinin, β-eudesmol, and wogonin have common antiangiogenic activities and have the potential for use in chemotherapy. Besides, they are multivalent substances that are combined in various herbal medicines. The purpose of this study was to develop a method for simultaneous analysis of asarinin, β-eudesmol, and wogonin, which are representative pharmacological components of Asarum heterotropoides, Atractylodes lancea, and Scutellaria baicalensis, respectively, in rat biosamples using ultraperformance liquid chromatography-tandem mass spectrometry. The three components were separated using 5 mm aqueous ammonium acetate containing 0.1% formic acid and acetonitrile as a mobile phase, equipped with a KINETEX core-shell Ccolumn. The analysis was quantitated on a triple-quadrupole mass-spectrometer employing electrospray ionization, and operated in the multiple reaction monitoring mode. The chromatograms showed high resolution, sensitivity, and selectivity with no interference with plasma, urine, and feces constituents. The developed analytical method satisfied international guidance criteria and could be successfully applied to the pharmacokinetic (PK) studies evaluating oral bioavailability of asarinin, β-eudesmol, and wogonin after oral and intravenous administration and their urinary and fecal excretion ratios after oral administration to rats. Furthermore, the analysis was extended to PK studies following oral administration of Gumiganghwal-tang. This study was the first simultaneous analysis of the aforesaid three constituents in rat plasma, urine, and feces that also determined their PK parameters.

Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from

Wei-Ting Chang, Sheng-Nan WuPMID: 33233411 DOI: 10.3390/ijms21228816

Abstract

Gomisin A (Gom A), a lignan isolated from, has been reported produce numerous biological activities. However, its action on the ionic mechanisms remains largely unanswered. The present experiments were undertaken to investigate the possible perturbations of Gom A or other related compounds on different types of membrane ionic currents in electrically excitable cells (i.e., pituitary GH

and pancreatic INS-1 cells). The exposure to Gom A led to the differential inhibition of peak and end-pulse components of voltage-gated Na

current (

) in GH

cells with effective IC

of 6.2 and 0.73 μM, respectively. The steady-state inactivation curve of

in the presence of Gom A was shifted towards a more hyperpolarized potential. However, neither changes in the overall current-voltage relationship nor those for the gating charge of the current were demonstrated. The application of neither morin (10 μM) nor hesperidin (10 μM) perturbed the strength of

, while sesamine could suppress it. However, in the continued presence of Gom A, the addition of sesamine failed to suppress

further. Gom A also effectively suppressed the strength of persistent

activated by long ramp voltage command, and further application of tefluthrin effectively attenuated Gom A-mediated inhibition of the current. The presence of Gom A mildly inhibited erg-mediated K

current, while a lack of change in the amplitude of hyperpolarization-activated cation current was observed in its presence. Under cell-attached current recordings, the exposure to Gom A resulted in the decreased firing of spontaneous action currents with a minimal change in AC amplitude. In pancreatic INS-1 cells, the presence of Gom A was also noticed to inhibit peak and end-pulse components of

differentially with the IC

of 5.9 and 0.84 μM, respectively. Taken together, the emerging results presented herein provide the evidence that Gom A can differentially inhibit peak and sustained

in endocrine cells (e.g., GH

and INS-1 cells).

(+)-Sesamin-oxidising CYP92B14 shapes specialised lignan metabolism in sesame

Erisa Harada, Jun Murata, Eiichiro Ono, Hiromi Toyonaga, Akira Shiraishi, Kosuke Hideshima, Masayuki P Yamamoto, Manabu HorikawaPMID: 32955771 DOI: 10.1111/tpj.14989

Abstract

Sesamum spp. (sesame) are known to accumulate a variety of lignans in a lineage-specific manner. In cultivated sesame (Sesamum indicum), (+)-sesamin, (+)-sesamolin and (+)-sesaminol triglucoside are the three major lignans found richly in the seeds. A recent study demonstrated that SiCYP92B14 is a pivotal enzyme that allocates the substrate (+)-sesamin to two products, (+)-sesamolin and (+)-sesaminol, through multiple reaction schemes including oxidative rearrangement of α-oxy-substituted aryl groups (ORA). In contrast, it remains unclear whether (+)-sesamin in wild sesame undergoes oxidation reactions as in S. indicum and how, if at all, the ratio of the co-products is tailored at the molecular level. Here, we functionally characterised SrCYP92B14 as a SiCYP92B14 orthologue from a wild sesame, Sesamum radiatum, in which we revealed accumulation of the (+)-sesaminol derivatives (+)-sesangolin and its novel structural isomer (+)-7´-episesantalin. Intriguingly, SrCYP92B14 predominantly produced (+)-sesaminol either through ORA or direct oxidation on the aromatic ring, while a relatively low but detectable level of (+)-sesamolin was produced. Amino acid substitution analysis suggested that residues in the putative distal helix and the neighbouring heme propionate of CYP92B14 affect the ratios of its co-products. These data collectively show that the bimodal oxidation mechanism of (+)-sesamin might be widespread across Sesamum spp., and that CYP92B14 is likely to be a key enzyme in shaping the ratio of (+)-sesaminol- and (+)-sesamolin-derived lignans from the biochemical and evolutionary perspectives.Lignans of Sesame (

Mebeaselassie Andargie, Maria Vinas, Anna Rathgeb, Evelyn Möller, Petr KarlovskyPMID: 33562414 DOI: 10.3390/molecules26040883

Abstract

Major lignans of sesame sesamin and sesamolin are benzodioxol--substituted furofurans. Sesamol, sesaminol, its epimers, and episesamin are transformation products found in processed products. Synthetic routes to all lignans are known but only sesamol is synthesized industrially. Biosynthesis of furofuran lignans begins with the dimerization of coniferyl alcohol, followed by the formation of dioxoles, oxidation, and glycosylation. Most genes of the lignan pathway in sesame have been identified but the inheritance of lignan content is poorly understood. Health-promoting properties make lignans attractive components of functional food. Lignans enhance the efficiency of insecticides and possess antifeedant activity, but their biological function in plants remains hypothetical. In this work, extensive literature including historical texts is reviewed, controversial issues are critically examined, and errors perpetuated in literature are corrected. The following aspects are covered: chemical properties and transformations of lignans; analysis, purification, and total synthesis; occurrence inand related plants; biosynthesis and genetics; biological activities; health-promoting properties; and biological functions. Finally, the improvement of lignan content in sesame seeds by breeding and biotechnology and the potential of hairy roots for manufacturing lignans in vitro are outlined.